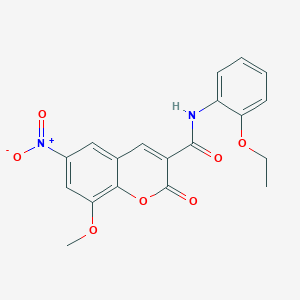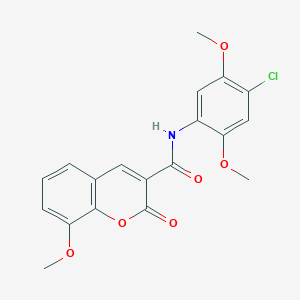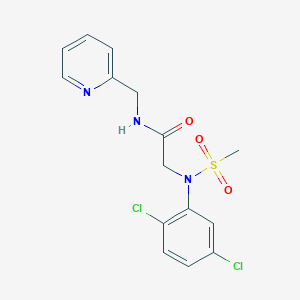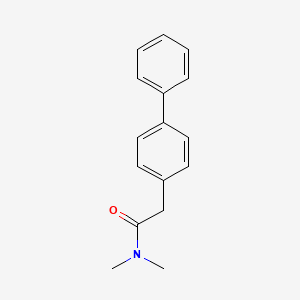![molecular formula C18H18Cl2N2O3S B3445872 N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445872.png)
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that target the JAK family of enzymes. JAKs are involved in the signaling pathways of numerous cytokines and growth factors and play a crucial role in immune function. CP-690,550 has been shown to have potent immunosuppressive effects and has been investigated for the treatment of a variety of autoimmune diseases.
Mechanism of Action
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the JAK family of enzymes, which are involved in the signaling pathways of numerous cytokines and growth factors. JAKs activate the STAT family of transcription factors, which then regulate gene expression. By inhibiting JAKs, N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide prevents the production of pro-inflammatory cytokines and reduces the immune response. N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to be highly selective for JAK3, which is primarily expressed in immune cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have potent immunosuppressive effects in both animal models and humans. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the activity of immune cells, such as T cells and B cells. N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to reduce the production of antibodies and prevent the formation of memory T cells. These effects make N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide a promising candidate for the treatment of autoimmune diseases and transplantation medicine.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is also highly selective for JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide also has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain therapeutic levels in vivo. N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide also has potential off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could improve the efficacy and reduce the side effects of JAK inhibitors. Another area of interest is the investigation of the long-term effects of JAK inhibition on the immune system. It is important to understand the potential risks and benefits of JAK inhibitors in the context of chronic diseases. Finally, there is ongoing research on the use of JAK inhibitors in combination with other immunosuppressive drugs, such as calcineurin inhibitors, to improve the efficacy of transplantation medicine.
Scientific Research Applications
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent immunosuppressive effects by inhibiting the JAK-STAT signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has also been investigated for its potential use in transplantation medicine, as it may help prevent organ rejection by suppressing the immune response.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-4-6-17(7-5-14)26(24,25)22-10-8-13(9-11-22)18(23)21-16-3-1-2-15(20)12-16/h1-7,12-13H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKMZHZVLFYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3445799.png)


![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3445824.png)
![ethyl 1-[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445825.png)

![ethyl 1-[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445845.png)
![1-[(2-fluorophenoxy)acetyl]azepane](/img/structure/B3445850.png)

![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445878.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B3445884.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3445887.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3445894.png)
![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445905.png)